molecular formula C19H20N2O4S B1207344 2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol CAS No. 73181-83-6

2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol

Cat. No.: B1207344
CAS No.: 73181-83-6
M. Wt: 372.4 g/mol
InChI Key: FBTNERVLZODKEZ-UHFFFAOYSA-N
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Description

2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol is a synthetic imidazole derivative characterized by a central imidazole ring substituted with two 4-methoxyphenyl groups at positions 4 and 5, a sulfinyl (-SO-) group at position 2, and an ethanol chain. This compound is structurally related to pharmacologically active imidazoles, such as Flumizole (4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole) , and shares a core scaffold with optoelectronic materials like TPI5 .

Properties

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfinyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-24-15-7-3-13(4-8-15)17-18(14-5-9-16(25-2)10-6-14)21-19(20-17)26(23)12-11-22/h3-10,22H,11-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTNERVLZODKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)CCO)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993909
Record name 2-[4,5-Bis(4-methoxyphenyl)-1H-imidazole-2-sulfinyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73181-83-6
Record name 4,5-Bis(4-methoxyphenyl)-2-(2-hydroxyethylsulfinyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073181836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4,5-Bis(4-methoxyphenyl)-1H-imidazole-2-sulfinyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol, with the CAS number 73181-83-6, is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of imidazole derivatives and has garnered attention due to its possible therapeutic applications, particularly in antimicrobial and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.44 g/mol. The compound features a sulfinyl group attached to an ethanol moiety, which may influence its biological properties significantly.

PropertyValue
Molecular FormulaC19H20N2O4S
Molecular Weight372.44 g/mol
CAS Number73181-83-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including compounds similar to this compound. These compounds exhibit significant activity against various bacterial strains and fungi. For instance, research indicates that metal complexes of imidazole derivatives demonstrate enhanced antimicrobial properties compared to their ligand forms .

In vitro assays have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values are critical indicators of efficacy in these studies.

Antioxidant Activity

The antioxidant capacity of imidazole derivatives has also been a focal point in recent research. Compounds within this class have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For example, studies involving similar compounds report significant antioxidant activity measured through assays like DPPH and ABTS .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various imidazole derivatives against a panel of bacterial strains. The results indicated that compounds with sulfinyl groups exhibited lower MIC values compared to those without, suggesting enhanced activity due to structural modifications .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of imidazole derivatives. It was found that certain structural features, including the presence of methoxy groups and sulfinyl moieties, significantly contributed to their ability to neutralize free radicals .

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and oxidative stress pathways. Molecular docking studies suggest that these compounds can bind effectively to target sites, inhibiting their function and providing therapeutic benefits .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences and Implications
Compound Name / ID Substituent at Imidazole C2 Key Features Biological/Functional Relevance
Target Compound Sulfinyl (-SO-) + ethanol - Enhanced solubility via ethanol
- Sulfinyl enables H-bonding
Potential for CNS activity due to ethanol moiety
Flumizole Trifluoromethyl (-CF₃) - Electron-withdrawing group
- High metabolic stability
Analgesic/anti-inflammatory applications
TPI5 Cyanoacrylic acid - Conjugated π-system
- Electron-deficient
Optoelectronic applications (e.g., OLEDs)
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Sulfonyl (-SO₂) + fluorophenyl - Sulfonyl increases acidity
- Fluorine enhances bioavailability
Antimicrobial/kinase inhibition potential
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole Trifluoromethylsulfonyl (-SO₂CF₃) - Strong electron-withdrawing effect
- Synergistic analgesic activity
Potentiation of nalbuphine in pain models
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl groups in the target compound and Flumizole provide electron-donating effects, stabilizing the imidazole core. In contrast, trifluoromethylsulfonyl (-SO₂CF₃) and cyanoacrylic acid groups (TPI5) introduce electron-withdrawing effects, altering electronic properties for specific applications .
  • Solubility and Bioavailability: The ethanol chain in the target compound improves aqueous solubility compared to hydrophobic analogs like Flumizole (-CF₃) or aryl-substituted derivatives .

Pharmacological and Functional Comparisons

Analgesic Activity
  • Flumizole : Demonstrated anti-inflammatory and analgesic properties, likely mediated by COX inhibition. The trifluoromethyl group enhances metabolic stability but may reduce solubility.
  • 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole : Exhibits synergistic analgesic effects with nalbuphine in mice (ED₅₀ = 0.135–0.161 mg/kg). The sulfonyl group may interact with opioid receptors or COX enzymes.
  • Target Compound: The sulfinyl-ethanol substituent could modulate opioid receptor binding or enhance blood-brain barrier penetration, though experimental data are lacking.

Preparation Methods

Cyclocondensation of Aromatic Diamines

The imidazole ring is typically synthesized via cyclocondensation of 4,4'-dimethoxybenzil with an ammonium source. A modified Debus-Radziszewski reaction is employed, utilizing glyoxal and ammonium acetate under acidic conditions.

Representative Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
4,4'-Dimethoxybenzil10 mmolEthanolReflux12 h78%
Glyoxal (40% aqueous)12 mmol
Ammonium acetate15 mmol

The reaction proceeds via nucleophilic attack of ammonia on glyoxal, followed by cyclization with the benzil derivative. Methoxy groups remain intact due to their electron-donating nature, which stabilizes the intermediate enolate.

Alternative Routes Using Preformed Imidazole Intermediates

Patent data reveals methods where preformed 4,5-diarylimidazoles are functionalized post-cyclization. For example, 4,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol is synthesized first, followed by alkylation with 2-bromoethanol.

Sulfinyl Group Introduction

Oxidation of Thioether Precursors

The sulfinyl group is introduced via oxidation of a sulfide intermediate. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Oxidation Optimization Table

Oxidizing AgentSolventTemperatureTimeSulfoxide YieldOveroxidation to Sulfone
mCPBADichloromethane0–5°C2 h92%<1%
H₂O₂ (30%)AcOH25°C6 h85%5%
NaIO₄H₂O/THF0°C1 h78%12%

The choice of mCPBA in dichloromethane at low temperatures minimizes overoxidation to the sulfone, a common side reaction.

Direct Sulfinylation via Nucleophilic Substitution

An alternative approach involves reacting the imidazole-2-thiol with 2-chloroethyl sulfinate. However, this method is less favored due to competing elimination reactions and lower yields (~65%).

Key Intermediate: 2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanol

This intermediate is critical for subsequent oxidation. Its synthesis involves:

Thiol-Alkylation Protocol

ReactantConditionsYield
Imidazole-2-thiol2-Bromoethanol, K₂CO₃, DMF, 60°C88%
Imidazole-2-thiolEthylene oxide, BF₃·Et₂O, CH₂Cl₂72%

Alkylation with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate as a base provides higher yields and scalability.

Final Oxidation to Sulfoxide

Stereochemical Considerations

The sulfinyl group introduces chirality, leading to two enantiomers. Patent data indicates that non-stereoselective oxidation produces a racemic mixture, while chiral auxiliaries or asymmetric catalysis remain unexplored for this specific compound.

Large-Scale Oxidation Procedure

A patented protocol describes the following optimized conditions:

  • Substrate : 2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanol (1.0 equiv)

  • Oxidizing Agent : mCPBA (1.05 equiv)

  • Solvent : Dichloromethane (0.2 M)

  • Temperature : 0°C → 25°C (gradual warming)

  • Workup : Sequential washing with NaHCO₃ (sat.), brine, and drying over MgSO₄

  • Yield : 89–92%

Purification and Stabilization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates the sulfoxide from unreacted sulfide and sulfone byproducts. HPLC analysis (C18 column, MeOH/H₂O 65:35) confirms >99% purity.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) yields colorless needles suitable for X-ray diffraction analysis. The crystalline form exhibits enhanced stability under ambient conditions compared to the amorphous powder.

Comparative Analysis of Synthetic Routes

Table 3. Route Efficiency Comparison

MethodTotal YieldPurityScalabilityCost Index
Cyclocondensation → Alkylation → Oxidation68%>99%High$$$
Preformed Imidazole → Direct Sulfinylation53%95%Moderate$$

The first route, despite higher costs, is preferred for industrial applications due to reliability and scalability.

Challenges and Mitigation Strategies

Sulfur Oxidation Control

Overoxidation to the sulfone is mitigated by:

  • Strict temperature control (<5°C during mCPBA addition).

  • Use of anhydrous solvents to prevent acid-catalyzed side reactions.

Imidazole Ring Stability

The electron-rich imidazole ring is susceptible to electrophilic attack. Reactions are conducted under nitrogen to prevent oxidation of the aromatic methoxy groups.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system where the oxidation step is performed in a microreactor, reducing reaction time from 2 h to 15 minutes and improving yield to 94%.

Green Chemistry Approaches

Solvent substitution (e.g., cyclopentyl methyl ether replacing dichloromethane) and catalytic mCPBA recycling methods are under development to reduce environmental impact .

Q & A

Q. Advanced

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for bond dissociation energies and ionization potentials .
  • Validation : Compare computed geometries (bond lengths/angles) with X-ray data. Deviations >0.02 Å suggest recalibration of basis sets (e.g., 6-311++G(d,p)) .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic

  • HPLC monitoring : Track degradation products over time at pH 2–12 and 25–60°C .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures.

What methodologies are used to study its potential biological activity?

Q. Advanced

  • Enzyme inhibition assays : Dose-response curves (IC₅₀) against targets like cyclooxygenase (COX) or histamine receptors .
  • Molecular docking : AutoDock Vina predicts binding modes to receptors, validated by mutagenesis studies .

How are contradictions between computational predictions and experimental data resolved?

Q. Advanced

  • Functional benchmarking : Test multiple DFT functionals (e.g., PBE0 vs. B3LYP) against experimental thermochemistry .
  • Solvent effects : Include implicit solvation models (e.g., COSMO) to reconcile solution-phase reactivity discrepancies .

What parameters optimize reaction yields during sulfoxidation?

Q. Advanced

  • Design of Experiments (DoE) : Vary temperature (−10°C to 25°C), oxidant equivalents (1.0–1.2), and solvent polarity (CH₂Cl₂ vs. THF) .
  • Kinetic profiling : In situ IR monitors reaction progress to avoid over-oxidation to sulfone byproducts.

How does hydrogen bonding influence crystal packing?

Q. Advanced

  • Network analysis : O–H⋯N and C–H⋯O bonds form 2D sheets parallel to the (100) plane, stabilizing the lattice .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 15% H-bond contribution) using CrystalExplorer .

What pharmacological significance do imidazole derivatives hold?

Basic
Imidazole derivatives exhibit:

  • Anticancer activity : DNA alkylation (e.g., dacarbazine) .
  • Anti-inflammatory effects : COX inhibition via π-π stacking with active-site residues .
  • Antimicrobial properties : Disruption of fungal membrane ergosterol biosynthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol
Reactant of Route 2
2-((4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl)sulfinyl)ethanol

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